molecular formula C8H8O2 B1221072 4-(2-Furyl)-3-buten-2-one CAS No. 623-15-4

4-(2-Furyl)-3-buten-2-one

Cat. No. B1221072
CAS RN: 623-15-4
M. Wt: 136.15 g/mol
InChI Key: GBKGJMYPQZODMI-SNAWJCMRSA-N
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Description

4-(2-Furyl)-3-buten-2-one, also known as 2-Furfurylideneacetone, is a chemical compound with the empirical formula C8H8O2 . It participates in base catalyzed aldol condensation of furfurals with acetone or propanal . It also participates in aldol-condensation and hydrogenation reactions of synthetic bio-oils at 100°C and 400 psi in a biphasic system of decalin/water .


Molecular Structure Analysis

The molecular weight of 4-(2-Furyl)-3-buten-2-one is 136.15 . The SMILES string representation of its structure is CC(=O)\\C=C\\c1ccco1 .


Chemical Reactions Analysis

4-(2-Furyl)-3-buten-2-one participates in base catalyzed aldol condensation of furfurals with acetone or propanal . It also participates in aldol-condensation and hydrogenation reactions of synthetic bio-oils at 100°C and 400 psi in a biphasic system of decalin/water .


Physical And Chemical Properties Analysis

4-(2-Furyl)-3-buten-2-one is a solid compound with a refractive index of n20/D 1.565 (lit.) and a melting point of 34-41 °C (lit.) .

Scientific Research Applications

Flavoring Additives in Animal Feed

“4-(2-Furyl)-3-buten-2-one” is evaluated for its safety and efficacy when used as a flavoring additive in animal feed. The compound is assessed for its absorption, distribution, metabolism, and excretion (ADME) , as well as its residue studies to ensure safety for the target species and consumers .

Urease Inhibition for Therapeutic Applications

This compound has been explored for its potential as a urease inhibitor . Urease inhibitors are significant in the treatment of diseases caused by urease-producing bacteria. The synthetic chemistry involving “4-(2-Furyl)-3-buten-2-one” analogues has been studied for their mechanistic approach through urease inhibition, molecular docking, and structure–activity relationship .

Synthetic Chemistry and Medicinal Chemistry

The compound serves as a precursor in the synthesis of various furan chalcone scaffolds . These scaffolds are important in the field of pharmaceutics and pharmacology due to their wide spectrum of therapeutic applications. The synthetic methodologies, including microwave-assisted synthesis, are crucial for developing these compounds .

Organic Synthesis via Knoevenagel Condensation

In organic synthesis, “4-(2-Furyl)-3-buten-2-one” can undergo Knoevenagel condensation reactions. This reaction is essential for creating compounds with specific configurations, which are useful in further chemical synthesis and drug development .

properties

IUPAC Name

(E)-4-(furan-2-yl)but-3-en-2-one
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InChI

InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+
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InChI Key

GBKGJMYPQZODMI-SNAWJCMRSA-N
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Canonical SMILES

CC(=O)C=CC1=CC=CO1
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Isomeric SMILES

CC(=O)/C=C/C1=CC=CO1
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Molecular Formula

C8H8O2
Record name FURFURAL ACETONE
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Molecular Weight

136.15 g/mol
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Physical Description

Reddish crystalline solid. (NTP, 1992), Reddish solid; [CAMEO] Yellow solid; [Alfa Aesar MSDS], Amber to brown crystals; Spicy warm cinnamon aroma
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Record name 4-(2-Furyl)-3-buten-2-one
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Boiling Point

234 to 239 °F at 10 mmHg ; decomposes at 444 °F (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Slightly soluble (1-10 mg/ml) (NTP, 1992), Insoluble in water, Soluble (in ethanol)
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Density

1.0496 at 135 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.33 [mmHg]
Record name 4-(2-Furyl)-3-buten-2-one
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Product Name

4-(2-Furyl)-3-buten-2-one

CAS RN

623-15-4, 108811-61-6
Record name FURFURAL ACETONE
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Record name Monofurfurylideneacetone
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Record name 3-Buten-2-one, 4-(2-furanyl)-
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Record name 4-(2-furyl)but-3-en-2-one
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Record name 4-(2-Furyl)-3-buten-2-one, predominantly cis
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Melting Point

102 to 104 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: How is 4-(2-Furyl)-3-buten-2-one synthesized?

A1: 4-(2-Furyl)-3-buten-2-one is primarily synthesized via the aldol condensation of furfural and acetone. This reaction can be catalyzed by various catalysts, including:

  • Homogeneous catalysts: Ammonia has been successfully used as a homogeneous catalyst for this reaction. []
  • Heterogeneous catalysts: Several heterogeneous catalysts have demonstrated high activity and selectivity for FAc synthesis, including MgAl mixed oxides, [] tin-containing zeolites (Sn-MFI and Sn-Beta), [] cerous phosphate with different crystal structures, [] and copper-loaded mesoporous catalysts. []

Q2: What is the significance of water in the aldol condensation reaction for FAc synthesis?

A2: The presence of water in the aldol condensation reaction of furfural and acetone has a significant impact on both catalyst performance and product selectivity. Studies have shown that adding water to the feedstock can influence the following:

  • Product selectivity: The addition of water can shift the selectivity towards FAc over 1,5-di-2-furanyl-1,4-pentadien-3-one (F2Ac), even for catalysts that typically produce both products. []

Q3: What are the main applications of 4-(2-Furyl)-3-buten-2-one?

A: While 4-(2-Furyl)-3-buten-2-one has been identified as a flavoring agent, [] its primary application lies in its potential as a building block for renewable fuels and chemicals.

  • Liquid fuel intermediate: FAc can be further converted into liquid fuel intermediates through hydrodeoxygenation processes. These intermediates can then be upgraded to fuels in the diesel and jet fuel range. [, , ]
  • Synthesis of other chemicals: FAc can serve as a precursor for various other chemicals, such as 4,5-di(2-furyl)-2,7-octanedione through electrochemical methods. []

Q4: What are the challenges associated with the hydrodeoxygenation of 4-(2-Furyl)-3-buten-2-one?

A4: The hydrodeoxygenation of FAc to produce liquid alkanes presents several challenges:

  • Selective deoxygenation: Achieving selective cleavage of C-O bonds while preserving the carbon chain is crucial for maximizing alkane yield. []
  • Catalyst development: Developing efficient and stable catalysts that operate under mild conditions is essential for the industrial viability of this process. []

Q5: What types of catalysts have shown promise for the hydrodeoxygenation of FAc?

A5: Research has highlighted several promising catalysts for FAc hydrodeoxygenation:

  • Bifunctional metal-loaded polymer-silica composites: These catalysts offer tunable properties by adjusting polymer content for acidity and metal content for redox properties, enabling control over product composition and potentially high yields of n-octane. []
  • Pd/Nb2O5/SiO2: This catalyst, with niobium oxide species well-dispersed in silica, demonstrates high activity and stability under mild conditions, achieving high alkane yields with minimal C-C bond cleavage. []
  • Supported platinum catalysts: Platinum catalysts supported on various materials like TiO2, Al-SBA-15, WO3-ZrO2, and Beta zeolite have shown improved furan and ketone group hydrogenation compared to SiO2, Al2O3, and hydrotalcite supports. The support choice impacts Pt accessibility, particle size, and catalyst acidity, influencing the selectivity towards linear alcohols and longer carbon chain compounds. []

Q6: How is 4-(2-Furyl)-3-buten-2-one characterized?

A6: 4-(2-Furyl)-3-buten-2-one is typically characterized using various spectroscopic techniques:

  • FT-IR Spectroscopy: This technique confirms the presence of functional groups within the molecule. []
  • 1H-NMR Spectroscopy: This method provides structural information about the hydrogen atoms in the molecule. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to identify and quantify FAc in complex mixtures. [, ]

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